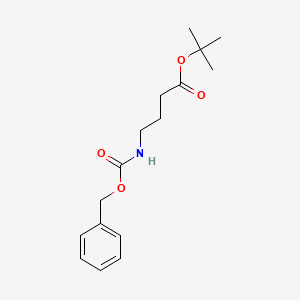

tert-Butyl N-Cbz-4-aminobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-7-11-17-15(19)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKWFMHSNJPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183257 | |

| Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5105-79-3 | |

| Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5105-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(phenylmethoxy)carbonyl]amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-Cbz-4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, a valuable building block in medicinal chemistry and peptide synthesis. This document details a reliable synthetic protocol and provides extensive characterization data to ensure the identity and purity of the final compound.

Synthesis

The synthesis of tert-Butyl N-Cbz-4-aminobutanoate is most effectively achieved through the Steglich esterification of N-Cbz-4-aminobutanoic acid with tert-butanol. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under mild conditions, which is particularly advantageous for preventing the acid-catalyzed decomposition of tert-butanol.

Reaction Scheme:

Experimental Protocol

Materials:

-

N-Cbz-4-aminobutanoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of N-Cbz-4-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-Butyl N-Cbz-4-aminobutanoate.

Characterization

The structural identity and purity of the synthesized tert-Butyl N-Cbz-4-aminobutanoate can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Data for tert-Butyl N-Cbz-4-aminobutanoate (300 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 7.36 - 7.28 | m | 5H | - | Ar-H |

| 5.09 | s | 2H | - | -O-CH₂ -Ph |

| 4.91 | br s | 1H | - | -NH - |

| 3.26 - 3.20 | m | 2H | - | -NH-CH₂ - |

| 2.25 | t | 2H | 6.0 | -CH₂ -COO- |

| 1.84 - 1.74 | m | 2H | - | -CH₂-CH₂ -CH₂- |

| 1.43 | s | 9H | - | -C(CH₃ )₃ |

Table 2: ¹³C NMR Data for tert-Butyl N-Cbz-4-aminobutanoate (75 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| 172.40 | C =O (ester) |

| 156.35 | C =O (carbamate) |

| 136.51 | Ar-C (quaternary) |

| 128.21 | Ar-C H |

| 127.81 | Ar-C H |

| 127.75 | Ar-C H |

| 80.06 | -C (CH₃)₃ |

| 66.19 | -O-C H₂-Ph |

| 40.18 | -NH-C H₂- |

| 32.53 | -C H₂-COO- |

| 27.81 | -C(C H₃)₃ |

| 24.97 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for tert-Butyl N-Cbz-4-aminobutanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Medium | N-H stretch (amide) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2930 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1530 | Strong | N-H bend (amide) |

| ~1450, 1495 | Medium | C=C stretch (aromatic) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Mass Spectrometry Data for tert-Butyl N-Cbz-4-aminobutanoate

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 294.1705 | 294.3 |

| [M+Na]⁺ | 316.1525 | 316.3 |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of tert-Butyl N-Cbz-4-aminobutanoate.

Caption: Synthetic workflow for tert-Butyl N-Cbz-4-aminobutanoate.

This guide provides a solid foundation for the synthesis and characterization of tert-Butyl N-Cbz-4-aminobutanoate. For further applications and safety information, please consult relevant scientific literature and safety data sheets.

tert-Butyl N-Cbz-4-aminobutanoate CAS number and supplier

A Technical Guide to tert-Butyl N-Cbz-4-aminobutanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl N-Cbz-4-aminobutanoate, a key building block in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and the development of novel therapeutics targeting the GABAergic system.

Chemical Identity and Properties

tert-Butyl N-Cbz-4-aminobutanoate, also known as tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate, is a derivative of 4-aminobutanoic acid (GABA). In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. This dual protection makes it a versatile reagent for the controlled synthesis of complex molecules.

| Property | Value |

| CAS Number | 5105-79-3 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

Suppliers

This compound is commercially available from a variety of chemical suppliers. It is advisable to contact the suppliers directly for current pricing, purity, and availability.

| Supplier |

| Chemicalbridge |

| Amadis Chemical |

| Apollo Scientific |

| Sigma-Aldrich |

| Thermo Fisher Scientific |

Experimental Protocols

The primary application of tert-Butyl N-Cbz-4-aminobutanoate is in the synthesis of peptides and peptidomimetics, where it serves as a protected form of a GABA residue.

General Peptide Coupling Protocol

The incorporation of the GABA moiety into a peptide chain typically involves standard solid-phase or solution-phase peptide synthesis techniques.

-

Deprotection of the coupling partner: If starting with a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Activation of tert-Butyl N-Cbz-4-aminobutanoate: The carboxylic acid of a protected amino acid is activated using a coupling reagent such as HBTU, HATU, or a carbodiimide like DIC in the presence of an activating agent like HOBt.

-

Coupling Reaction: The activated amino acid is then added to the deprotected amino group of the resin-bound peptide or the other amino acid in solution. The reaction is typically carried out in an inert solvent like DMF or NMP in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Monitoring and Washing: The progress of the coupling reaction is monitored using a qualitative test such as the Kaiser test. Upon completion, the resin is thoroughly washed to remove excess reagents and byproducts.

Deprotection Strategies

The Cbz and tert-butyl protecting groups can be removed under different conditions, allowing for selective deprotection.

-

Removal of the Cbz Group: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis. This involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent such as methanol or ethanol.

-

Removal of the tert-Butyl Ester: The tert-butyl ester is labile to strong acids. It is commonly cleaved using trifluoroacetic acid (TFA), often in a mixture with scavengers like water and triisopropylsilane to prevent side reactions.

Application in Drug Development: Targeting the GABAergic System

Given that tert-Butyl N-Cbz-4-aminobutanoate is a derivative of GABA, it is a valuable precursor for the synthesis of GABA analogues. These synthetic analogues are designed to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability in the central nervous system.

GABAergic Signaling Pathway

GABA is the main inhibitory neurotransmitter in the brain. It mediates its effects by binding to two major classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activation of these receptors generally leads to a decrease in neuronal excitability.

Caption: Overview of the GABAergic signaling pathway and potential modulation by GABA analogues.

By synthesizing novel molecules derived from tert-Butyl N-Cbz-4-aminobutanoate, researchers can develop selective agonists, antagonists, or allosteric modulators of GABA receptors. Such compounds have the potential to be developed into drugs for a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity.

Quantitative Data

The following table summarizes typical data that would be collected during the synthesis and characterization of a dipeptide using tert-Butyl N-Cbz-4-aminobutanoate.

| Parameter | Example Value | Method |

| Purity of Starting Material | >98% | HPLC, NMR |

| Reaction Yield (Coupling) | 85-95% | Gravimetric |

| Reaction Purity (Crude) | >90% | HPLC |

| Final Product Purity | >98% | HPLC |

| ¹H NMR | Conforms to expected structure | 400 MHz NMR |

| Mass Spectrometry | [M+H]⁺ observed | ESI-MS |

tert-Butyl N-Cbz-4-aminobutanoate is a fundamental building block for the synthesis of modified peptides and GABA analogues. Its well-defined protecting group strategy allows for its versatile use in complex synthetic routes. A thorough understanding of its handling, reaction conditions, and deprotection methods is crucial for its successful application in the development of novel chemical entities for research and therapeutic purposes.

Unveiling the Role of tert-Butyl N-Cbz-4-aminobutanoate: A Synthetic Precursor, Not a Bioactive Modulator

Researchers, scientists, and drug development professionals should note that extensive investigation reveals tert-Butyl N-Cbz-4-aminobutanoate primarily serves as a chemical intermediate in the synthesis of biologically active compounds, rather than possessing a direct in vitro mechanism of action on cellular targets or signaling pathways. Literature and database searches do not yield evidence of its function as a bioactive molecule with a defined mechanism. Its utility lies in its chemical structure, which is amenable to the creation of more complex molecules with therapeutic potential.

One prominent application of tert-Butyl N-Cbz-4-aminobutanoate is in the synthesis of inhibitors for the enzyme γ-aminobutyric acid aminotransferase (GABA-T). GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased GABA levels, a strategy employed in the treatment of conditions such as epilepsy and other neurological disorders.

For instance, tert-Butyl N-Cbz-4-aminobutanoate is a documented starting material for the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids.[1] These synthesized compounds have been shown to act as potent competitive reversible inhibitors of GABA-T.[1] The inhibitory constant (Ki) for the hydroxy-substituted analogue was reported to be 5 microM.[1]

It is crucial to distinguish the role of a synthetic precursor from that of a pharmacologically active agent. While tert-Butyl N-Cbz-4-aminobutanoate is integral to the creation of molecules that modulate specific biological pathways, there is no scientific evidence to suggest it directly interacts with cellular machinery to elicit a biological response. Therefore, a detailed technical guide on its "mechanism of action" cannot be constructed.

Synthetic Utility in Drug Discovery

The significance of tert-Butyl N-Cbz-4-aminobutanoate for researchers lies in its role as a versatile building block. The tert-butyl ester and the carbobenzyloxy (Cbz) protecting group on the amine offer strategic advantages in multi-step organic synthesis, allowing for selective modifications at other parts of the molecule.

Below is a generalized workflow illustrating the use of such a precursor in a drug discovery context.

References

Navigating the Solubility Landscape of tert-Butyl N-Cbz-4-aminobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the known properties of tert-Butyl N-Cbz-4-aminobutanoate.

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 5105-79-3[1] |

| Appearance | Crystalline solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 64.6 Ų[2] |

Qualitative Solubility Profile

Based on purification procedures described in organic synthesis literature, a qualitative understanding of the solubility of tert-Butyl N-Cbz-4-aminobutanoate can be inferred. The compound is frequently dissolved in chlorinated solvents and ethers for reactions and chromatographic purification.

-

High Solubility: The compound is likely highly soluble in solvents such as dichloromethane (DCM) and chloroform . This is evidenced by their use as solvents in synthetic procedures involving this molecule.

-

Moderate to High Solubility: Solubility in ethyl acetate is also expected to be significant, as it is a common solvent for extraction and chromatography of similar compounds.

-

Lower Solubility: The use of diisopropyl ether and cyclohexane as anti-solvents or components of the mobile phase in purification suggests that the solubility of tert-Butyl N-Cbz-4-aminobutanoate is lower in these less polar solvents.[3] Precipitation is induced by their addition, indicating that the compound is not freely soluble in them.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the solubility of tert-Butyl N-Cbz-4-aminobutanoate in various organic solvents using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of tert-Butyl N-Cbz-4-aminobutanoate in a selected organic solvent at a specific temperature.

Materials:

-

tert-Butyl N-Cbz-4-aminobutanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-Butyl N-Cbz-4-aminobutanoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate equipped with a thermostat set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

-

Quantitative Analysis (e.g., by HPLC):

-

Prepare a series of standard solutions of tert-Butyl N-Cbz-4-aminobutanoate of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered supernatant (from step 3) with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

From the gravimetric analysis, calculate the solubility in g/100 mL or other suitable units.

-

From the HPLC analysis, use the determined concentration and the dilution factor to calculate the solubility in the original supernatant. Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of tert-Butyl N-Cbz-4-aminobutanoate.

References

Unveiling the Biological Profile of N-Cbz-GABA tert-butyl ester: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-GABA tert-butyl ester is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). As a protected form of GABA, this compound holds potential as a research tool or a prodrug to modulate GABAergic neurotransmission. This technical guide synthesizes the currently available information on the biological activity of N-Cbz-GABA tert-butyl ester, focusing on its potential as a prodrug, its interaction with biological systems, and the broader context of GABAergic modulation. It is important to note at the outset that specific, quantitative data on the biological activity of N-Cbz-GABA tert-butyl ester is limited in the public domain. Consequently, this document draws upon data from closely related compounds and general principles of GABA pharmacology to infer its likely biological profile.

Physicochemical Properties and Prodrug Potential

N-Cbz-GABA tert-butyl ester features two key protecting groups: a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxylic acid. These modifications render the molecule more lipophilic than GABA itself, which is a zwitterionic and highly polar molecule with poor blood-brain barrier permeability. The increased lipophilicity is expected to enhance its ability to cross cellular membranes, including the blood-brain barrier.

The biological activity of N-Cbz-GABA tert-butyl ester is likely dependent on its metabolic conversion. The tert-butyl ester group is susceptible to enzymatic hydrolysis by esterases present in the body. Research has shown that esterases from Bacillus subtilis and lipase A from Candida antarctica can cleave the tert-butyl ester of N-Cbz-GABA-O(t)Bu, leaving the N-Cbz group intact. This suggests that in a biological system, N-Cbz-GABA tert-butyl ester would primarily act as a prodrug, releasing N-Cbz-GABA. The subsequent fate and activity of N-Cbz-GABA would then determine the ultimate pharmacological effect.

Inferred Biological Activity and Mechanism of Action

Prodrug for N-Cbz-GABA

The primary hypothesis is that N-Cbz-GABA tert-butyl ester serves as a delivery system for N-Cbz-GABA. Upon hydrolysis of the tert-butyl ester, N-Cbz-GABA would be the active metabolite. The biological effects would then depend on the interaction of N-Cbz-GABA with components of the GABAergic system.

Potential Interaction with GABA Receptors

While there is no specific data for N-Cbz-GABA, other N-protected GABA derivatives have been shown to possess biological activity. For instance, derivatives of N-Cbz-alpha-amino-glutarimidooxy carboxylates have demonstrated anticonvulsant and hypnotic activities. This suggests that the N-Cbz moiety does not necessarily abolish interaction with neurological targets. It is plausible that N-Cbz-GABA could interact with GABA receptors (GABA-A or GABA-B) or GABA transporters, although likely with a different affinity and efficacy profile compared to GABA itself.

The following diagram illustrates the hypothetical pathway from administration to potential action:

Caption: Hypothetical metabolic and activity pathway of N-Cbz-GABA tert-butyl ester.

Experimental Protocols

Due to the lack of specific studies on N-Cbz-GABA tert-butyl ester, this section provides generalized experimental protocols that would be suitable for its biological evaluation, based on methods used for other GABA derivatives.

In Vitro Hydrolysis Assay

Objective: To determine the rate of hydrolysis of N-Cbz-GABA tert-butyl ester to N-Cbz-GABA in the presence of plasma or liver microsomes.

Methodology:

-

Prepare solutions of N-Cbz-GABA tert-butyl ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the compound with either fresh plasma (e.g., rat, human) or liver microsomes at 37°C.

-

At various time points, quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the samples by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of N-Cbz-GABA.

-

Calculate the half-life of the ester in the biological matrix.

Receptor Binding Assays

Objective: To determine the binding affinity of N-Cbz-GABA tert-butyl ester and N-Cbz-GABA for GABA-A and GABA-B receptors.

Methodology:

-

Prepare cell membrane homogenates from tissues or cell lines expressing GABA-A or GABA-B receptors.

-

For GABA-A receptor binding, use a radiolabeled ligand such as [³H]muscimol or [³H]flunitrazepam.

-

For GABA-B receptor binding, use a radiolabeled ligand such as [³H]GABA (in the presence of a GABA-A antagonist) or [³H]baclofen.

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (N-Cbz-GABA tert-butyl ester or N-Cbz-GABA).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

Functional Assays

Objective: To assess the functional activity of N-Cbz-GABA tert-butyl ester and N-Cbz-GABA at GABA receptors.

Methodology (Electrophysiology):

-

Use whole-cell patch-clamp recordings from neurons in brain slices or cultured cells expressing GABA receptors.

-

Apply GABA to elicit a baseline current response (e.g., chloride current through GABA-A receptors or potassium current modulation via GABA-B receptors).

-

Co-apply the test compound with GABA to determine if it modulates the GABA-induced current (agonist, antagonist, or allosteric modulator activity).

-

Construct concentration-response curves to determine EC50 or IC50 values.

The following workflow diagram outlines a typical screening cascade for a novel GABAergic compound:

Caption: A generalized experimental workflow for characterizing a potential GABA prodrug.

Quantitative Data Summary

As stated previously, there is a lack of specific quantitative biological data for N-Cbz-GABA tert-butyl ester in the public domain. To facilitate future research, the following table templates are provided for the systematic recording of experimental findings.

Table 1: In Vitro Hydrolysis of N-Cbz-GABA tert-butyl ester

| Biological Matrix | Half-life (t½, min) | Primary Metabolite |

| Human Plasma | Data not available | N-Cbz-GABA (presumed) |

| Rat Plasma | Data not available | N-Cbz-GABA (presumed) |

| Human Liver Microsomes | Data not available | N-Cbz-GABA (presumed) |

| Rat Liver Microsomes | Data not available | N-Cbz-GABA (presumed) |

Table 2: Receptor Binding Affinity of N-Cbz-GABA and N-Cbz-GABA tert-butyl ester

| Compound | Receptor Target | Radioligand | Kᵢ (nM) |

| N-Cbz-GABA | GABA-A | e.g., [³H]muscimol | Data not available |

| N-Cbz-GABA | GABA-B | e.g., [³H]baclofen | Data not available |

| N-Cbz-GABA tert-butyl ester | GABA-A | e.g., [³H]muscimol | Data not available |

| N-Cbz-GABA tert-butyl ester | GABA-B | e.g., [³H]baclofen | Data not available |

Signaling Pathways

The downstream signaling pathways activated by GABA receptors are well-characterized. If N-Cbz-GABA tert-butyl ester, via its metabolite N-Cbz-GABA, interacts with these receptors, it would modulate these pathways.

-

GABA-A Receptor Signaling: Activation of the ionotropic GABA-A receptor leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

-

GABA-B Receptor Signaling: As a G-protein coupled receptor, GABA-B receptor activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), resulting in a slower and more prolonged inhibitory effect.

The diagram below illustrates the canonical signaling pathways of GABA-A and GABA-B receptors.

An In-depth Technical Guide to tert-Butyl N-Cbz-4-aminobutanoate Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of tert-butyl N-Cbz-4-aminobutanoate, a key building block in the synthesis of various biologically active compounds. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their role as modulators of the γ-aminobutyric acid (GABA) system.

Introduction

tert-Butyl N-Cbz-4-aminobutanoate serves as a versatile scaffold for the development of novel therapeutic agents, primarily targeting the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Analogues and derivatives of this core structure are designed to interact with key components of the GABAergic synapse, such as GABA aminotransferase (GABA-AT) and GABA transporters (GATs), thereby modulating GABA levels and neurotransmission.[1][2] This guide explores the structure-activity relationships (SAR), synthesis methodologies, and biological evaluation of this important class of compounds.

Structural Analogues and Derivatives: Synthesis and Biological Activity

The core structure of tert-butyl N-Cbz-4-aminobutanoate can be systematically modified at several positions to generate a diverse library of analogues. Key modifications include alterations to the amino acid backbone, variations of the N-protecting group, and ester modifications. These structural changes significantly influence the biological activity, potency, and selectivity of the resulting compounds.

Modifications of the Amino Acid Backbone

Variations in the length and substitution of the aminobutanoate chain can impact the binding affinity of these compounds for their biological targets. Introducing conformational constraints, such as cyclic structures, can also enhance potency and selectivity.

N-Protecting Group Variations

The carbobenzyloxy (Cbz) group is a common N-protecting group in peptide synthesis. However, replacing it with other moieties can alter the lipophilicity, metabolic stability, and overall pharmacological profile of the derivatives.

Ester Group Modifications

The tert-butyl ester provides steric hindrance and influences the compound's solubility and pharmacokinetic properties. Alternative ester groups can be employed to fine-tune these characteristics.

Table 1: Biological Activity of Selected tert-Butyl N-Cbz-4-aminobutanoate Analogues and Derivatives

| Compound ID | Structure | Target | Activity (IC50) | Reference |

| 1 | tert-Butyl N-Cbz-4-aminobutanoate | - | - | - |

| 2 | 3-aminopropanesulfonic acid (APS) | GABAA Receptor Binding | 0.04 µM | [3] |

| 3 | imidazoleacetic acid (IMA) | GABAA Receptor Binding | 0.4 µM | [3] |

| 4 | (R)-4d (a pyrrolidine-2-acetic acid derivative) | GAT-3 | 3.1 µM | [4] |

| 5 | (S)-4b (a pyrrolidine-2-acetic acid derivative) | GAT-1 | 0.396 µM | [4] |

| 6 | (S)-4c (a pyrrolidine-2-acetic acid derivative) | GAT-1 | 0.343 µM | [4] |

| 7 | NNC-711 | GAT-1 | 0.04 µM | [5] |

| 8 | Tiagabine | GAT-1 | 0.07 µM | [5] |

Note: This table includes data for related GABA analogues to provide a broader context for structure-activity relationships, as specific quantitative data for a wide range of direct tert-Butyl N-Cbz-4-aminobutanoate analogues is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tert-butyl N-Cbz-4-aminobutanoate derivatives and for key biological assays used to evaluate their activity.

General Synthesis of N-Protected 4-Aminobutanoate Esters

Scheme 1: General Synthetic Route

Caption: General two-step synthesis of tert-Butyl N-Cbz-4-aminobutanoate.

Materials:

-

4-Aminobutanoic acid (GABA)

-

tert-Butanol

-

Concentrated sulfuric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Esterification:

-

Suspend 4-aminobutanoic acid in tert-butanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain tert-butyl 4-aminobutanoate.

-

-

N-Protection:

-

Dissolve tert-butyl 4-aminobutanoate in a mixture of DCM and aqueous NaHCO₃ solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to yield pure tert-butyl N-Cbz-4-aminobutanoate.

-

GABA Aminotransferase (GABA-AT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-AT. The activity is determined by a coupled-enzyme reaction that measures the production of NADH.

Materials:

-

Human recombinant GABA-AT

-

GABA

-

α-Ketoglutarate

-

Succinate semialdehyde dehydrogenase (SSADH)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Potassium pyrophosphate buffer (pH 8.6)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, NADP⁺, α-ketoglutarate, and SSADH.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add GABA-AT to each well and pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding GABA to each well.

-

Monitor the increase in absorbance at 340 nm for 10-20 minutes, which corresponds to the formation of NADPH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

GABA Transporter (GAT-1) Inhibition Assay

This assay measures the inhibition of GABA uptake into synaptosomes or cells expressing the GAT-1 transporter.

Materials:

-

Rat brain synaptosomes or HEK293 cells stably expressing human GAT-1

-

[³H]-GABA (radiolabeled GABA)

-

Krebs-Ringer-HEPES buffer

-

Test compounds dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a suspension of synaptosomes or GAT-1 expressing cells in Krebs-Ringer-HEPES buffer.

-

Aliquot the cell/synaptosome suspension into tubes.

-

Add the test compound at various concentrations and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a solution of [³H]-GABA.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many tert-butyl N-Cbz-4-aminobutanoate analogues and derivatives involves the modulation of the GABAergic system. This is typically achieved through the inhibition of GABA-AT or GATs.

Caption: Overview of the GABAergic synapse and points of therapeutic intervention.

-

Inhibition of GABA Transporters (GATs): GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] By inhibiting GATs (primarily GAT-1), these compounds increase the concentration and residence time of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[5]

-

Inhibition of GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for the degradation of GABA.[1] Inhibition of this enzyme leads to an increase in the intracellular concentration of GABA, which can then be released into the synapse.[6]

The development of selective inhibitors for specific GAT subtypes or potent inactivators of GABA-AT is a key strategy in the design of novel drugs for neurological disorders.

Conclusion

tert-Butyl N-Cbz-4-aminobutanoate and its structural analogues represent a promising class of compounds for the development of novel therapeutics targeting the GABAergic system. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of more potent and selective drug candidates. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further investigation into the quantitative structure-activity relationships and the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical applications.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Strategic Role of tert-Butyl N-Cbz-4-aminobutanoate in Advancing GABAergic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, the development of novel ligands that can modulate the GABAergic system is a significant focus of neuroscience research and drug development. A key challenge in this field is the chemical synthesis of GABA analogs with improved pharmacokinetic and pharmacodynamic properties. tert-Butyl N-Cbz-4-aminobutanoate emerges as a critical intermediate in this endeavor, serving as a protected form of GABA that facilitates the synthesis of diverse derivatives targeting the GABAergic system. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-Butyl N-Cbz-4-aminobutanoate in the context of GABAergic systems research.

Chemical Properties and Synthesis

tert-Butyl N-Cbz-4-aminobutanoate is a dually protected form of 4-aminobutanoic acid (GABA). The amine group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. This protection strategy is essential for preventing unwanted side reactions during the synthesis of more complex GABA analogs.

Synthesis of tert-Butyl N-Cbz-4-aminobutanoate

The synthesis of tert-Butyl N-Cbz-4-aminobutanoate is a multi-step process that begins with the protection of GABA. A common synthetic route involves the following key steps:

-

Esterification of GABA: GABA is first converted to its tert-butyl ester. This can be achieved by reacting GABA with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.

-

N-protection of the GABA tert-butyl ester: The resulting tert-butyl 4-aminobutanoate is then reacted with benzyl chloroformate to introduce the Cbz protecting group on the amine, yielding tert-Butyl N-Cbz-4-aminobutanoate.

Role as a Precursor in GABA Analog Synthesis

The primary role of tert-Butyl N-Cbz-4-aminobutanoate in the context of GABAergic systems is to serve as a versatile building block for the synthesis of a wide array of GABA analogs. The protecting groups allow for selective modifications at other positions of the molecule or for its incorporation into larger molecular scaffolds.

Deprotection Strategies

The selective removal of the Cbz and tert-butyl protecting groups is a critical aspect of its utility.

-

Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by treatment with a strong acid. A nucleophilic deprotection protocol using 2-mercaptoethanol in the presence of potassium phosphate has also been described as a milder alternative for sensitive substrates.[2]

-

tert-Butyl Ester Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[3][4] Aqueous phosphoric acid has been reported as an environmentally benign alternative for this deprotection.[5]

Application in the Development of GABAergic Modulators

While tert-Butyl N-Cbz-4-aminobutanoate itself is not known to have direct activity on GABA receptors, its utility lies in the synthesis of compounds that do. These derivatives can be designed to target GABA-A or GABA-B receptors with varying potencies and selectivities.

Synthesis of GABA-A Receptor Agonists and Antagonists

By using tert-Butyl N-Cbz-4-aminobutanoate as a starting material, researchers can synthesize conformationally restricted analogs of GABA that exhibit activity at GABA-A receptors. For instance, it can be a precursor for creating molecules with modified backbones or additional functional groups that can enhance binding affinity or selectivity for specific GABA-A receptor subtypes. One study detailed the synthesis of GABA analogues from 4-aminocyclopent-1-enecarboxylic acid, where a benzylthioether derivative acted as a GABA-A antagonist with an IC50 of 42 µM.[6]

Synthesis of GABA-B Receptor Ligands

Similarly, this protected GABA derivative is instrumental in the synthesis of ligands for GABA-B receptors. Baclofen, a well-known GABA-B agonist, is a classic example of a GABA analog with a phenyl substitution.[7] The synthesis of novel baclofen analogs and other GABA-B receptor modulators can be facilitated by using tert-Butyl N-Cbz-4-aminobutanoate to introduce the core GABA structure.

Quantitative Data of Derivatives

As tert-Butyl N-Cbz-4-aminobutanoate is a synthetic intermediate, direct quantitative biological data such as binding affinities (Ki) or efficacy (EC50/IC50) at GABA receptors are not available in the literature. However, the biological activity of GABA analogs synthesized using this precursor has been reported. The following table summarizes representative data for such derivatives.

| Derivative Class | Target | Assay | Result | Reference |

| Benzylthioether of 4-aminocyclopent-1-enecarboxylic acid | GABA-A Receptor | Inhibition of GABA EC50 dose | IC50: 42 µM | [6] |

| Substituted 5-(4-piperidyl)-1,3,4-oxadiazol-derivatives | GABA-A Receptor | [3H]muscimol binding | Micromolar activity | [8] |

| Novel GABA analogues with heterocyclic scaffolds | GABA-AT | In vitro enzyme inhibition | Varied inhibitory potential | [9] |

Experimental Protocols

General Protocol for tert-Butyl Ester Deprotection

A common method for the deprotection of the tert-butyl ester involves the use of trifluoroacetic acid (TFA).[3]

-

Dissolve the tert-Butyl N-Cbz-4-aminobutanoate derivative in a 1:1 mixture of dichloromethane (DCM) and TFA.

-

Stir the solution at room temperature for approximately 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the DCM and TFA under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

General Protocol for Cbz Group Deprotection via Hydrogenolysis

The removal of the Cbz group is often achieved through catalytic hydrogenation.

-

Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Caption: Overview of GABAergic synaptic transmission at a GABA-A receptor.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Carbobenzoxy Legacy: A Technical Guide to the Discovery and History of Cbz-Protected Aminobutanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of the carbobenzoxy (Cbz or Z) protecting group in 1932 marked a pivotal moment in the history of peptide chemistry. Introduced by Max Bergmann and his graduate student Leonidas Zervas, this innovation provided the first reliable method for the reversible protection of amino groups, paving the way for the controlled, stepwise synthesis of peptides.[1][2][][4] This guide delves into the discovery and history of Cbz-protected aminobutanoic acids, compounds that have played a role in the development of peptide synthesis and neuropharmacology. We will explore the historical context of their synthesis, provide detailed experimental protocols based on the foundational Schotten-Baumann reaction, and present key characterization data.

The Dawn of a New Era in Peptide Synthesis: The Carbobenzoxy Group

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. The introduction of the Cbz group, derived from benzyl chloroformate, offered a robust and versatile solution.[1][] The Cbz group is stable under a range of conditions but can be readily cleaved by catalytic hydrogenation, a method that does not affect the newly formed peptide bonds.[5] This orthogonality was a groundbreaking concept that laid the foundation for modern peptide synthesis.

The general method for the introduction of the Cbz group, the Schotten-Baumann reaction, involves the acylation of the amino acid with benzyl chloroformate under alkaline conditions, typically using aqueous sodium hydroxide or sodium carbonate to neutralize the liberated hydrochloric acid.[]

Cbz-Protected Aminobutanoic Acids: A Historical Perspective

While the seminal 1932 paper by Bergmann and Zervas in the Berichte der deutschen chemischen Gesellschaft laid out the general principles of the Cbz group, the specific application to the isomers of aminobutanoic acid—2-aminobutanoic acid, 3-aminobutanoic acid (β-aminobutanoic acid), and 4-aminobutanoic acid (γ-aminobutanoic acid, GABA)—was realized in subsequent work by them and others in the field. These Cbz-protected building blocks became valuable tools for incorporating these non-proteinogenic amino acids into peptide chains.

Of particular note is 4-aminobutanoic acid (GABA), which was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system in 1950.[6][7][8] The ability to protect GABA with the Cbz group was crucial for synthesizing GABA-containing peptides to probe the structure and function of GABAergic systems.

Quantitative Data on Cbz-Protected Aminobutanoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | 291-293 (dec.)[9][10][11] |

| N-Cbz-2-aminobutanoic acid | C₁₂H₁₅NO₄ | 237.25 | |

| 3-Aminobutanoic acid | C₄H₉NO₂ | 103.12 | 189 (dec.)[12] |

| N-Cbz-3-aminobutanoic acid | C₁₂H₁₅NO₄ | 237.25 | |

| 4-Aminobutanoic acid (GABA) | C₄H₉NO₂ | 103.12 | 197-204[13][14] |

| N-Cbz-4-aminobutanoic acid | C₁₂H₁₅NO₄ | 237.26 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Cbz-protected aminobutanoic acids, based on the historical Schotten-Baumann methodology and refined by modern practices.

General Procedure for the Carbobenzoxy Protection of Aminobutanoic Acids

Materials:

-

Aminobutanoic acid isomer (2-aminobutanoic acid, 3-aminobutanoic acid, or 4-aminobutanoic acid)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolution of the Amino Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve one molar equivalent of the aminobutanoic acid in a 1 M aqueous solution of sodium hydroxide.

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add 1.1 molar equivalents of benzyl chloroformate and a sufficient amount of 2 M aqueous sodium hydroxide to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The Cbz-protected amino acid will precipitate as a white solid or oil.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Cbz-protected aminobutanoic acid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Visualizing the Synthesis and Biological Context

To better understand the chemical transformations and the biological significance of these compounds, the following diagrams are provided.

Workflow for the Synthesis of Cbz-Protected Aminobutanoic Acids

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. scribd.com [scribd.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]

- 7. A half century of γ-aminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gamma-aminobutyric acid/history - Scholarpedia [scholarpedia.org]

- 9. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-aminobutanoic acid [stenutz.eu]

- 12. chembk.com [chembk.com]

- 13. 4-Aminobutanoic acid - CAS-Number 56-12-2 - Order from Chemodex [chemodex.com]

- 14. 4-aminobutanoic acid [stenutz.eu]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of tert-Butyl N-Cbz-4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the successful peptide coupling of tert-Butyl N-(benzyloxycarbonyl)-4-aminobutanoate. This N-Cbz and C-terminal tert-butyl ester protected γ-amino acid is a valuable building block in the synthesis of peptidomimetics and other modified peptide structures. The protocols outlined below focus on common solution-phase coupling methodologies, offering guidance on reagent selection, reaction conditions, and purification strategies to achieve high-yield and high-purity dipeptide products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the fundamental principle of peptide bond formation, highlighting the key roles of protecting groups and coupling reagents. The N-terminal protecting group (in this case, Cbz) prevents self-coupling of the amino acid, while the C-terminal protecting group (tert-butyl ester) on the incoming nucleophile prevents its carboxyl group from reacting. The coupling reagent activates the carboxylic acid of tert-Butyl N-Cbz-4-aminobutanoate, facilitating nucleophilic attack by the amino group of the coupling partner.

Application Note: Utilizing tert-Butyl N-Cbz-4-aminobutanoate for the Incorporation of a GABA Linker in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of tert-Butyl N-Cbz-4-aminobutanoate as a precursor for incorporating a γ-aminobutyric acid (GABA) linker into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Due to the N-terminal Carboxybenzyl (Cbz) protecting group, this reagent is not directly compatible with standard Fmoc-based SPPS protocols. Therefore, this note details the necessary prerequisite steps to convert the molecule into the synthetically useful Fmoc-4-aminobutanoic acid(tBu) derivative, followed by a detailed protocol for its successful incorporation into a peptide sequence.

Introduction and Principle

γ-Aminobutyric acid (GABA) is a non-proteinogenic amino acid that is often incorporated into peptide sequences to act as a flexible spacer or to induce specific secondary structures such as turns and helices. Its inclusion can significantly impact the pharmacological properties of a peptide, including binding affinity, selectivity, and metabolic stability.

The reagent tert-Butyl N-Cbz-4-aminobutanoate provides a GABA backbone where the N-terminus is protected by a Cbz group and the C-terminus is protected by a tert-Butyl (tBu) ester. While the tBu group is compatible with standard Fmoc-SPPS (as it is cleaved by trifluoroacetic acid during the final cleavage step), the N-Cbz group is not. Standard Fmoc-SPPS relies on a base-labile Fmoc group for temporary N-terminal protection.

Therefore, to utilize tert-Butyl N-Cbz-4-aminobutanoate in Fmoc-SPPS, a two-step chemical modification is required first in solution phase:

-

Cbz Deprotection: Removal of the Cbz group via catalytic hydrogenation.

-

Fmoc Protection: Installation of the Fmoc group on the newly freed N-terminus.

The resulting product, Fmoc-4-aminobutanoic acid(tBu) , is a ready-to-use building block for standard automated or manual Fmoc-SPPS.

Experimental Protocols

Protocol 2.1: Conversion of tert-Butyl N-Cbz-4-aminobutanoate to Fmoc-4-aminobutanoic acid(tBu)

This protocol outlines the necessary solution-phase conversion before the reagent can be used in SPPS.

Step A: Cbz Group Deprotection (Hydrogenolysis)

-

Dissolve tert-Butyl N-Cbz-4-aminobutanoate (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Add Palladium on charcoal (Pd/C, 10% w/w) catalyst to the solution (typically 5-10 mol%).

-

Secure the reaction flask to a hydrogenation apparatus.

-

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-aminobutanoate. This product is often used in the next step without further purification.

Step B: N-terminal Fmoc Protection

-

Dissolve the crude tert-Butyl 4-aminobutanoate (1 equivalent) from the previous step in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.2 equivalents) in dioxane to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, perform an aqueous workup. Acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, Fmoc-4-aminobutanoic acid(tBu), by column chromatography on silica gel to obtain the final, SPPS-ready building block.

Diagram 1: Synthesis of SPPS-Ready GABA Building Block

Application Notes and Protocols: Chemoselective Cbz Deprotection of tert-Butyl N-Cbz-4-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the Carboxybenzyl (Cbz or Z) protecting group from nitrogen atoms is a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. When the substrate also contains an acid-sensitive moiety, such as a tert-butyl ester, the choice of deprotection conditions becomes paramount to avoid cleavage of the ester. This document provides detailed application notes and protocols for the chemoselective deprotection of the Cbz group from tert-Butyl N-Cbz-4-aminobutanoate, yielding tert-Butyl 4-aminobutanoate.

The primary challenge lies in the orthogonality of the Cbz and tert-butyl protecting groups. While Cbz groups are classically removed by hydrogenolysis, and tert-butyl esters are cleaved under acidic conditions, some reagents and conditions can lead to the loss of both groups.[1][2][3] Therefore, careful selection of the deprotection method is essential for achieving high yields of the desired product. This document outlines several reliable methods, with a focus on catalytic hydrogenation and milder chemical alternatives.

Deprotection Methods Overview

Several methods can be employed for the deprotection of the Cbz group. The most common and effective methods for substrates containing acid-labile groups are:

-

Catalytic Hydrogenation: This is the most widely used method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[4]

-

Using Hydrogen Gas: The traditional method utilizes hydrogen gas, often at atmospheric or slightly elevated pressure.

-

Transfer Hydrogenation: This method uses a hydrogen donor in situ, avoiding the need for handling hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5]

-

-

Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect the removal of the Cbz group under mild conditions that are compatible with tert-butyl esters.[6][7]

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for various Cbz deprotection methods applicable to substrates similar to tert-Butyl N-Cbz-4-aminobutanoate. The data is compiled from literature sources and represents typical yields and reaction conditions.

| Method | Catalyst/Reagent | Hydrogen Source/Additive | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ (1 atm) | MeOH, EtOH, EtOAc | Room Temp | 1-16 | >95 | [4] |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, EtOH | Room Temp - 40 | 0.5-4 | >90 | |

| 10% Pd/C | 1,4-Cyclohexadiene | EtOH | Reflux | 2-8 | >90 | ||

| Lewis Acid-Mediated | AlCl₃ | HFIP | CH₂Cl₂ | Room Temp | 1-3 | ~90 | [7] |

Table 1: General Comparison of Cbz Deprotection Methods.

| Catalyst Loading (mol%) | Hydrogen Source | Pressure | Solvent | Reaction Time (h) | Yield of tert-Butyl 4-aminobutanoate (%) | Notes |

| 1-5 mol% 10% Pd/C | H₂ | 1 atm | MeOH | 2-4 | >98 | Standard, reliable method. Reaction progress should be monitored by TLC or LC-MS. |

| 5-10 mol% 10% Pd/C | H₂ | 50 psi | EtOAc | 1-2 | >99 | Higher pressure can accelerate the reaction.[5] |

| 10 mol% 10% Pd/C | Ammonium Formate (5 eq) | N/A | EtOH | 1-3 | 90-95 | Good alternative to H₂ gas. The reaction can sometimes be sluggish and require gentle heating. |

| 20 mol% Pd(OH)₂/C | H₂ | 1 atm | MeOH | 4-8 | >95 | Pearlman's catalyst can be effective for more stubborn deprotections. |

Table 2: Detailed Conditions for Catalytic Hydrogenation of tert-Butyl N-Cbz-4-aminobutanoate.

Experimental Protocols

Protocol 1: Cbz Deprotection using Catalytic Hydrogenation with H₂ Gas

This protocol describes the standard procedure for the removal of a Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

tert-Butyl N-Cbz-4-aminobutanoate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Celite®

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of tert-Butyl N-Cbz-4-aminobutanoate (1.0 eq) in methanol (0.1-0.2 M), add 10% Pd/C (5-10 mol%).

-

The reaction flask is securely sealed and purged with an inert gas (N₂ or Ar).

-

Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere is replaced with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon is sufficient for atmospheric pressure) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen.

-

The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent. Caution: The palladium catalyst on Celite can be pyrophoric and should not be allowed to dry completely in the air.[8] It should be kept wet with solvent and disposed of appropriately.

-

The filtrate is concentrated under reduced pressure to afford the crude tert-Butyl 4-aminobutanoate.

-

The crude product can be purified by column chromatography if necessary, though it is often of high purity.

Protocol 2: Cbz Deprotection using Transfer Hydrogenation with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.

Materials:

-

tert-Butyl N-Cbz-4-aminobutanoate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve tert-Butyl N-Cbz-4-aminobutanoate (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask.

-

Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

-

Carefully add 10% Pd/C (10 mol%) to the reaction mixture under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or gently heated to 40-50 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

After completion, the catalyst is removed by filtration through a pad of Celite®, washing with the reaction solvent.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between a saturated aqueous sodium bicarbonate solution and a suitable organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product.

Mandatory Visualizations

Caption: Experimental workflow for the catalytic hydrogenation of tert-Butyl N-Cbz-4-aminobutanoate.

Caption: Chemical transformation during the Cbz deprotection of tert-Butyl N-Cbz-4-aminobutanoate.

Conclusion

The chemoselective deprotection of the Cbz group in the presence of a tert-butyl ester is a readily achievable transformation with the appropriate choice of methodology. Standard catalytic hydrogenation with Pd/C and hydrogen gas offers high yields and purity. For laboratories where the handling of hydrogen gas is a concern, transfer hydrogenation with ammonium formate provides a safe and effective alternative. These methods are robust, scalable, and generally provide the desired product in excellent yield without affecting the acid-labile tert-butyl ester. It is always recommended to monitor the reaction progress to avoid over-reduction or side reactions.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate as a Versatile Building Block for Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue in drug discovery. They often exhibit improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better bioavailability, compared to their natural peptide counterparts. A key strategy in the design of peptidomimetics is the incorporation of non-canonical amino acids. Tert-Butyl N-Cbz-4-aminobutanoate, a derivative of γ-aminobutyric acid (GABA), is a valuable building block in this context. Its incorporation into a peptide backbone introduces flexibility and can alter the conformational landscape of the resulting molecule, potentially leading to enhanced biological activity and improved drug-like properties.

The Cbz (benzyloxycarbonyl) protecting group on the amine and the tert-butyl ester on the carboxyl group allow for orthogonal protection strategies, making it compatible with standard solid-phase peptide synthesis (SPPS) methodologies, particularly the widely used Fmoc/tBu strategy.

Physicochemical Properties and Spectral Data

| Property | Value |

| CAS Number | 5105-79-3 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:

| Data Type | Description |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.36-7.28 (m, 5H), 5.09 (s, 2H), 4.91 (s, 1H), 3.26-3.20 (m, 2H), 2.25 (t, J = 6 Hz, 2H), 1.84-1.74 (m, 2H), 1.43 (s, 9H)[1] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 172.40, 156.35, 136.51, 128.21, 127.81, 127.75, 80.06, 66.19, 40.18, 32.53, 27.81, 24.97[1] |

| ESI-MS | Calculated for [C16H23NO4]+: 293.16, found: 293.3 [M+H]+, 316.3 [M+Na]+[1] |

Applications in Peptidomimetic Design

The incorporation of a GABA moiety using tert-Butyl N-Cbz-4-aminobutanoate can confer several advantageous properties to a peptide:

-

Increased Flexibility: The longer, more flexible backbone introduced by the 4-aminobutanoic acid unit can allow the peptidomimetic to adopt conformations that are not accessible to the parent peptide, potentially leading to novel or enhanced receptor interactions.

-

Enhanced Enzymatic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the half-life of the peptidomimetic in biological systems.

-

Improved Pharmacokinetic Profile: The altered polarity and conformational properties can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl N-Cbz-4-aminobutanoate

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

4-Aminobutanoic acid (GABA)

-

Benzyl chloroformate (Cbz-Cl)

-

Tert-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

N-Protection of GABA:

-

Dissolve 4-aminobutanoic acid in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-4-aminobutanoic acid.

-

-

Tert-butyl Esterification:

-

Dissolve the N-Cbz-4-aminobutanoic acid in dichloromethane.

-

Add 4-(dimethylamino)pyridine (0.1 eq) and tert-butanol (3.0 eq).

-

Slowly add dicyclohexylcarbodiimide (1.2 eq) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-Butyl N-Cbz-4-aminobutanoate as a white solid.[1]

-

References

Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl N-Cbz-4-aminobutanoate is a valuable bifunctional building block in medicinal chemistry and drug discovery. It incorporates a gamma-aminobutyric acid (GABA) scaffold, a crucial inhibitory neurotransmitter in the central nervous system. The presence of two orthogonal protecting groups, the carboxybenzyl (Cbz) group on the amine and the tert-butyl ester on the carboxylic acid, allows for selective deprotection and subsequent derivatization. This enables the synthesis of a diverse range of GABA analogs and other bioactive molecules with potential therapeutic applications in neurological disorders, pain management, and oncology.

These application notes provide an overview of the utility of tert-Butyl N-Cbz-4-aminobutanoate, along with detailed protocols for its application in the synthesis of GABA-T inhibitors and for the selective deprotection of its functional groups.

Key Applications in Drug Discovery